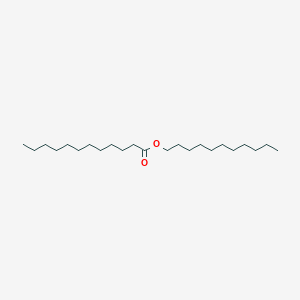

Dodecanoic acid, undecyl ester

Description

Properties

IUPAC Name |

undecyl dodecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O2/c1-3-5-7-9-11-13-15-17-19-21-23(24)25-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDNXONYKMEEBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Production Methodologies for Undecyl Dodecanoate

Conventional Esterification Pathways

Conventional synthesis relies on direct esterification, a well-established method for producing fatty acid esters. This approach typically involves the reaction of a carboxylic acid with an alcohol, often in the presence of a catalyst to increase the reaction rate.

Acid-Catalyzed Synthesis of Undecyl Dodecanoate (B1226587)

The most common laboratory and industrial method for producing undecyl dodecanoate is the acid-catalyzed esterification, often referred to as Fischer esterification. This reaction involves heating dodecanoic acid with undecanol (B1663989) in the presence of a strong acid catalyst. The catalyst protonates the carbonyl oxygen of the dodecanoic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the undecanol. The reaction proceeds through a tetrahedral intermediate, ultimately eliminating a molecule of water to form the ester.

Reaction Conditions and Equilibrium Optimization

The esterification of fatty acids is an equilibrium-limited reaction. chimia.ch To achieve a high yield of undecyl dodecanoate, the equilibrium must be shifted toward the products. This is typically accomplished by continuously removing one of the products, usually water, from the reaction mixture. chimia.chmdpi.com

Several parameters are critical for optimizing the reaction and maximizing conversion. These include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time. researchgate.net Increasing the temperature can increase the reaction rate, but it also influences the equilibrium position. researchgate.netresearchgate.net A semi-continuous reactor operating at temperatures around 150°C can be used to facilitate the continuous removal of water, thereby driving the reaction to completion. mdpi.com The molar ratio of alcohol to fatty acid is another key variable; using an excess of one reactant (typically the less expensive one) can also shift the equilibrium to favor ester formation. researchgate.net

Table 1: Key Parameters for Optimizing Acid-Catalyzed Esterification

| Parameter | Effect on Reaction | Optimization Strategy |

|---|---|---|

| Temperature | Increases reaction rate but affects equilibrium. researchgate.net | Operate at elevated temperatures (e.g., 120-150°C) to facilitate water removal without degrading reactants. chimia.chmdpi.com |

| Catalyst Concentration | Higher concentration increases the reaction rate. | Use an optimal concentration to balance reaction speed with cost and potential side reactions. |

| Molar Ratio | An excess of alcohol shifts the equilibrium towards the product side. researchgate.net | Employ an excess of undecanol or dodecanoic acid depending on cost and ease of removal. |

| Water Removal | Shifts the equilibrium to favor ester formation, leading to higher conversion. chimia.ch | Utilize techniques like azeotropic distillation or operating in a semi-continuous reactor above the boiling point of water. mdpi.com |

Advanced Synthetic Strategies and Process Engineering

To overcome the limitations of conventional batch processes, advanced strategies focusing on process intensification and greener chemistry have been developed. These methods aim to improve efficiency, reduce waste, and enhance catalyst reusability.

Heterogeneous Catalysis in Ester Synthesis

While homogeneous catalysts like sulfuric acid are effective, they present challenges in separation from the product and catalyst recycling, often leading to corrosive waste streams. rsc.org Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer a solution to these problems. elsevier.comwiley-vch.de

Solid acid catalysts such as ion-exchange resins and acidic clays (B1170129) (e.g., montmorillonite) have been successfully used for fatty acid esterification. chimia.chmdpi.com These catalysts are easily separated from the reaction mixture by filtration and can be reused, making the process more environmentally friendly and economical. A key challenge is developing catalysts that are stable and active at the high temperatures (120–140°C) required for the esterification of less reactive long-chain fatty acids. chimia.ch

Table 2: Examples of Heterogeneous Catalysts in Esterification

| Catalyst Type | Examples | Advantages |

|---|---|---|

| Acidic Clays | Montmorillonite (KSF, KSF/0, KP10, K10) mdpi.com | Low cost, high thermal stability, can be used with hydrated alcohol. mdpi.com |

| Ion-Exchange Resins | Sulfonated polystyrene-divinylbenzene resins | High activity at lower temperatures, but limited thermal stability. chimia.ch |

| Supported Heteropolyacids | Tungstophosphoric acid on carbon (PW12/C) researchgate.net | High catalytic activity and stability. researchgate.net |

| Zirconium-based Catalysts | Zirconium hydrogensulfate (Zr(HSO₄)₄) researchgate.net | Effective under solvent-free conditions, recyclable. researchgate.net |

Biocatalytic Production of Dodecanoic Acid, Undecyl Ester

Biocatalysis has emerged as a powerful green alternative for the synthesis of esters. noaa.gov This method utilizes enzymes, most commonly lipases, to catalyze the esterification reaction under mild conditions. mdpi.com The use of biocatalysts avoids the harsh conditions and corrosive reagents associated with traditional acid catalysis.

Lipases exhibit high selectivity (chemo-, regio-, and enantioselectivity), which minimizes the formation of byproducts and simplifies purification processes. mdpi.comnih.gov The reaction can be performed as a direct esterification of dodecanoic acid and undecanol or as a transesterification using a different ester as the acyl donor. Immobilized lipases, such as lipase (B570770) B from Candida antarctica (often sold as Novozym 435), are frequently used because they can be easily recovered and reused for multiple reaction cycles, enhancing the economic viability of the process. nih.govresearchgate.net

The biocatalytic synthesis is typically carried out in organic solvents or, in some advanced systems, in solvent-free media or ionic liquids to improve substrate solubility and enzyme stability. scirp.orgsemanticscholar.org Key parameters to optimize include temperature, substrate molar ratio, water activity, and the choice of enzyme. nih.gov

Table 3: Aspects of Biocatalytic Ester Synthesis

| Feature | Description |

|---|---|

| Biocatalyst | Primarily lipases (e.g., from Candida antarctica, Aspergillus niger). nih.govnih.gov |

| Reaction Type | Direct esterification or transesterification. mdpi.com |

| Reaction Conditions | Mild temperatures (typically 40-70°C), neutral pH. |

| Advantages | High selectivity, minimal byproducts, environmentally benign, catalyst reusability (especially when immobilized). mdpi.comresearchgate.net |

| Reaction Media | Organic solvents, ionic liquids, or solvent-free systems. scirp.orgsemanticscholar.org |

Enzymatic Esterification and Transesterification Reactions

Enzymatic synthesis of undecyl dodecanoate is primarily achieved through esterification or transesterification reactions catalyzed by lipases. Esterification involves the direct reaction of dodecanoic acid with undecanol, producing undecyl dodecanoate and water as a byproduct. Transesterification, on the other hand, involves the reaction of an ester of dodecanoic acid (e.g., a methyl or ethyl ester) with undecanol, yielding undecyl dodecanoate and a different alcohol.

The choice between esterification and transesterification often depends on the availability and cost of the starting materials. Both reactions are reversible, and strategies to drive the reaction towards product formation, such as the removal of the byproduct (water or a short-chain alcohol), are often employed to achieve high conversion rates. For instance, in a solvent-free system for the synthesis of other wax esters, passing a stream of dry air through the reactor to remove water has been shown to result in 95–99% conversion to the ester. rsc.orgresearchgate.net

The enzymatic process for producing wax esters has been demonstrated to be more energy-efficient, consuming 34% less energy and generating less waste compared to chemical esterification that uses strong acid catalysts. rsc.orgresearchgate.net

Lipase-Mediated Synthesis of Fatty Acid Esters

Lipases (EC 3.1.1.3) are the most commonly used enzymes for the synthesis of fatty acid esters like undecyl dodecanoate due to their broad substrate specificity, high stability in organic solvents, and commercial availability. Among the most effective lipases for the synthesis of long-chain wax esters are immobilized lipases from Candida antarctica (often known by the commercial name Novozym 435) and Rhizomucor miehei (commercially available as Lipozyme RMIM). nih.govmdpi.comresearchgate.netnih.gov

The catalytic performance of these lipases is influenced by several factors, including temperature, substrate molar ratio, and enzyme concentration. For the synthesis of similar wax esters, optimal temperatures are typically in the range of 45-70°C. mdpi.com The molar ratio of the alcohol to the fatty acid can also significantly impact the reaction yield, with ratios often favoring an excess of the alcohol.

Research on the synthesis of hydroxy stearates using Rhizomucor miehei lipase achieved yields of 82–90% at 65°C with a 10% lipase concentration in a solvent-free system. dss.go.th While specific data for undecyl dodecanoate is limited, these findings provide a strong indication of the reaction conditions that would be effective for its synthesis.

| Parameter | Studied Range | Optimal Value for Analogous Esters | Reference |

| Temperature | 20 - 70°C | 45 - 65°C | mdpi.comdss.go.th |

| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 12:1 | 1:1 to 9:1 | mdpi.com |

| Enzyme Concentration | 1 - 10% (w/w) | 10% | dss.go.th |

| Reaction Time | Not specified | Not specified | |

| Conversion Yield | Not specified | 82 - 99% | rsc.orgresearchgate.netdss.go.th |

Note: The data in this table is based on the enzymatic synthesis of similar long-chain wax esters and serves as a likely reference for the synthesis of undecyl dodecanoate.

Investigation of Green Solvents in Biocatalysis

A significant advancement in the green synthesis of fatty acid esters is the use of solvent-free systems or the replacement of conventional organic solvents with more environmentally benign alternatives. rsc.orgresearchgate.net Solvent-free synthesis, where the substrates themselves act as the reaction medium, is particularly attractive as it simplifies downstream processing and reduces waste. dss.go.thsemanticscholar.org High conversions of over 95% have been reported for the synthesis of wax esters in such systems. rsc.orgresearchgate.net

When a solvent is necessary, for example, to improve substrate solubility or reduce viscosity, "green solvents" are increasingly being investigated. These include ionic liquids, deep eutectic solvents (DESs), and bio-based solvents. For instance, the enzymatic synthesis of glucose monodecanoate has been successfully demonstrated in a hydrophobic deep eutectic solvent composed of (-)-menthol and decanoic acid, where the DES served as both the solvent and one of the substrates. nih.gov Such reactive DES systems offer a promising avenue for the sustainable production of esters like undecyl dodecanoate. While specific applications of these green solvents for the synthesis of undecyl dodecanoate are not extensively documented, the principles and successes in related ester synthesis suggest their high potential.

Advanced Analytical Characterization Techniques for Undecyl Dodecanoate

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive determination of molecular structure. It provides detailed information about the carbon-hydrogen framework of undecyl dodecanoate (B1226587) by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

In a typical ¹H NMR spectrum of undecyl dodecanoate, distinct signals correspond to protons in different chemical environments. The triplet signal around 4.05 ppm is characteristic of the two protons on the carbon atom attached directly to the ester oxygen (-O-CH₂ -). The triplet at approximately 2.28 ppm corresponds to the two protons on the carbon adjacent to the carbonyl group (CH₂ -C=O). A large, broad multiplet signal, typically between 1.25 and 1.62 ppm, represents the numerous methylene (B1212753) (-CH₂-) groups in the long alkyl chains of both the dodecanoate and undecyl portions of the molecule. Finally, two overlapping triplets around 0.88 ppm are indicative of the terminal methyl (-CH₃) protons of the two alkyl chains. The precision of chemical shift (δ) and coupling constant (J) reporting is critical for unambiguous structural confirmation and for distinguishing between similar long-chain esters nih.gov.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the ester group gives a characteristic signal in the downfield region, typically around 174 ppm. The carbon of the ester linkage attached to the oxygen (-C H₂-O) appears at approximately 65 ppm. The remaining methylene (-CH₂-) carbons of the alkyl chains produce a series of signals in the range of 22 to 34 ppm, while the terminal methyl (-CH₃) carbons are observed furthest upfield, at about 14 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Undecyl Dodecanoate

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ -(CH₂)₉-COO- | ~0.88 (t) | ~14.1 |

| -(CH₂)₈-CH₂ -CH₃ | ~0.88 (t) | ~14.1 |

| -COO-(CH₂)₉-CH₂ -CH₃ | ~1.25-1.62 (m) | ~22.7 - 31.9 |

| CH₃ -(CH₂)₈-CH₂ -COO- | ~1.25-1.62 (m) | ~22.7 - 31.9 |

| -COO-CH₂ -(CH₂)₉-CH₃ | ~4.05 (t) | ~65.1 |

| -CH₂ -COO- | ~2.28 (t) | ~34.4 |

| -C =O | - | ~174.0 |

| (Note: t = triplet, m = multiplet. Values are predictive and can vary based on solvent and instrument.) |

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.

The FTIR spectrum of undecyl dodecanoate is dominated by a few key absorption bands that confirm its identity as a long-chain aliphatic ester. The most prominent feature is a strong, sharp absorption peak between 1750 and 1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a saturated aliphatic ester orgchemboulder.com. Another significant set of bands appears in the 1300-1000 cm⁻¹ region, corresponding to the C-O stretching vibrations of the ester linkage orgchemboulder.com. Additionally, strong absorption bands are observed in the 2965-2858 cm⁻¹ range due to the symmetric and antisymmetric C-H stretching vibrations of the numerous methylene (-CH₂-) and methyl (-CH₃) groups in the long alkyl chains mdpi.com. The presence of these characteristic peaks provides clear evidence of the ester functional group and the long hydrocarbon nature of the molecule .

Table 2: Characteristic FTIR Absorption Bands for Undecyl Dodecanoate

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2965 - 2850 | Strong |

| C=O Stretch (Ester) | 1750 - 1735 | Strong, Sharp |

| C-O Stretch (Ester) | 1300 - 1000 | Medium |

Chromatographic and Mass Spectrometric Approaches

While spectroscopic methods reveal the structure of the pure compound, chromatographic techniques are essential for separating it from mixtures and assessing its purity. When coupled with mass spectrometry, these methods provide a powerful tool for both identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier method for the analysis of volatile and semi-volatile compounds like undecyl dodecanoate. In this technique, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with a capillary column. As the separated compound elutes from the column, it enters a mass spectrometer, which ionizes it and fragments the resulting ions. The pattern of these fragments, known as a mass spectrum, serves as a molecular fingerprint for identification.

The mass spectrum of undecyl dodecanoate provides confirmatory structural information. The molecular ion peak (M⁺), corresponding to the intact molecule's mass (354.6 g/mol ), may be observed nih.gov. More typically, fatty acid esters exhibit characteristic fragmentation patterns. A key fragment is often the McLafferty rearrangement product, which for undecyl dodecanoate would appear at a mass-to-charge ratio (m/z) of 201. This corresponds to the dodecanoic acid portion of the molecule. Other significant peaks would include fragments arising from the loss of the undecyl chain and various fragmentations along the alkyl chains nih.gov. The retention time from the gas chromatograph, combined with the unique mass spectrum, allows for highly confident identification and purity assessment of the compound .

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the separation and quantification of compounds. For long-chain esters like undecyl dodecanoate that lack a strong UV chromophore, detection can be challenging. However, methods have been developed for their analysis. UV detection at low wavelengths (around 205 nm) can be employed, as the ester carbonyl group exhibits some absorbance in this region scielo.br. Alternatively, a universal detector such as an Evaporative Light-Scattering Detector (ELSD) or a Refractive Index (RI) detector can be used.

HPLC is particularly valuable for quantitative analysis. By creating a calibration curve with standards of known concentration, the amount of undecyl dodecanoate in a sample can be accurately determined acs.org. This makes HPLC an ideal tool for monitoring the progress of a synthesis reaction that produces undecyl dodecanoate or for quantifying its concentration in a final product. Analytical methods using HPLC can achieve high repeatability and linearity, making them suitable for quality control applications scielo.brresearchgate.net.

Methodologies for Analysis in Complex Matrices

Analyzing undecyl dodecanoate within complex matrices, such as biological tissues, plant extracts, or environmental samples, requires effective sample preparation to isolate the compound of interest and remove interfering substances. The choice of extraction method depends on the nature of the matrix and the compound.

A common approach is liquid-liquid extraction (LLE) using a nonpolar organic solvent like hexane (B92381) or a moderately polar solvent like ethyl acetate, which will preferentially dissolve the nonpolar undecyl dodecanoate, separating it from more polar matrix components. For more complex samples, Solid-Phase Extraction (SPE) may be employed. In SPE, the sample is passed through a cartridge containing a solid adsorbent. By choosing an appropriate adsorbent (e.g., C18 for reversed-phase extraction) and elution solvents, undecyl dodecanoate can be selectively retained and then eluted, resulting in a cleaner sample for analysis.

Once extracted and concentrated, the sample can be analyzed using the techniques described above, most commonly GC-MS, due to its high sensitivity and specificity for identifying compounds in complex mixtures dntb.gov.ua. The use of an internal standard during the quantification process is crucial to account for any loss of the analyte during the extensive sample preparation steps, ensuring accurate and reliable results.

Biochemical Transformations and Metabolic Fates of Undecyl Dodecanoate

Hydrolytic Degradation Pathways

The initial and most critical step in the metabolism of undecyl dodecanoate (B1226587) is its hydrolysis, which breaks the ester bond to release dodecanoic acid and undecanol (B1663989). This cleavage can be catalyzed by enzymes or occur through chemical action under specific conditions.

In biological systems, the hydrolysis of wax esters like undecyl dodecanoate is primarily carried out by a class of enzymes known as carboxylesterases, which includes lipases. nih.gov These enzymes are ubiquitous in nature, found in animals, plants, and microorganisms. Lipases are particularly efficient at hydrolyzing ester bonds in water-insoluble substrates. rsc.org The enzymatic hydrolysis is a reversible reaction, but in an aqueous environment, the equilibrium generally favors the formation of the fatty acid and alcohol. nih.gov

The specificity of lipases can vary depending on the source of the enzyme and the structure of the substrate. nih.govresearchgate.net While some lipases exhibit high specificity for certain fatty acids or positions on a glycerol (B35011) backbone, many demonstrate broad substrate specificity and can hydrolyze a wide range of esters, including wax esters. researchgate.net For instance, pancreatic lipase (B570770) and lipases from microorganisms like Pseudomonas fluorescens have been shown to effectively catalyze the synthesis and hydrolysis of wax esters. nih.gov The general mechanism involves the lipase's active site, typically a serine hydrolase, attacking the carbonyl carbon of the ester, leading to the formation of an acyl-enzyme intermediate and the release of the alcohol (undecanol). Subsequently, a water molecule hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid (dodecanoic acid) and regenerating the enzyme. rsc.org

Table 1: Examples of Lipases with Wax Ester Hydrolyzing Activity

| Enzyme Source | Class | Optimal Conditions for Ester Hydrolysis |

| Porcine Pancreas | Pancreatic Lipase | Neutral pH |

| Pseudomonas fluorescens | Microbial Lipase | Neutral pH |

| Candida sp. | Microbial Lipase | Broad pH and temperature range |

| Geotrichum candidum | Microbial Lipase | Specific for esters with cis-9-unsaturation |

This table provides examples of lipase sources known to act on esters, which are expected to hydrolyze undecyl dodecanoate.

Undecyl dodecanoate can also be hydrolyzed chemically, without enzymatic catalysis, under certain conditions. The rate of this hydrolysis is significantly influenced by pH and temperature.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed to dodecanoic acid and undecanol. This reaction is the reverse of Fischer esterification and is typically carried out by heating the ester with an excess of a dilute aqueous acid, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive it towards completion, a large excess of water is used. frontiersin.org

Base-Catalyzed Hydrolysis (Saponification): When heated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, undecyl dodecanoate undergoes an irreversible hydrolysis reaction known as saponification. The products are undecanol and the salt of dodecanoic acid (e.g., sodium dodecanoate, a soap). This reaction proceeds to completion because the final step, the deprotonation of the carboxylic acid by the alkoxide, is essentially irreversible.

The kinetics of alkaline hydrolysis of long-chain esters have been studied, and the reaction rates are dependent on factors such as the concentration of the hydroxide ions and the temperature.

Transesterification Reactions in Biological Contexts

In environments with a low water concentration and the presence of other alcohols, lipases can catalyze transesterification reactions. In this process, the acyl group (dodecanoyl) of undecyl dodecanoate is transferred to a different alcohol. While direct in vivo evidence for the transesterification of undecyl dodecanoate is limited, the known catalytic activity of lipases suggests this is a plausible metabolic pathway. For example, in the presence of glycerol, a lipase could potentially catalyze the transfer of the dodecanoyl group from undecanol to glycerol, forming mono-, di-, or triglycerides. This is a common strategy used in industrial biotechnology for the synthesis of structured lipids.

Reduction Pathways and Product Formation in Biochemical Systems

Direct biochemical reduction of the ester bond in undecyl dodecanoate to form alkanes is not a recognized major metabolic pathway. Instead, the reduction processes in lipid metabolism typically act on the products of hydrolysis.

The dodecanoic acid released from hydrolysis can be activated to its acyl-CoA derivative, dodecanoyl-CoA. This activated form can then be a substrate for fatty acyl-CoA reductases, which catalyze its reduction to a fatty aldehyde and subsequently to a fatty alcohol. However, this is more commonly associated with the synthesis of wax esters rather than their degradation. The primary catabolic fate of dodecanoic acid is β-oxidation.

Similarly, the undecanol released can be oxidized. Fatty alcohols in biological systems are typically metabolized through oxidation to the corresponding fatty aldehyde and then to the fatty acid. quora.com This process is catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases. quora.comnih.gov The resulting undecanoic acid can then be further metabolized.

Pathways for the direct conversion of fatty acids or their derivatives to alkanes do exist in some organisms, such as cyanobacteria, which utilize a pathway involving an acyl-ACP reductase and an aldehyde-deformylating oxygenase. researchgate.netnih.govfrontiersin.org However, this pathway starts from fatty acyl-ACPs or fatty acyl-CoAs, not from a wax ester directly.

Integration and Turnover within Lipid Metabolism Networks

Following hydrolysis, the constituent molecules of undecyl dodecanoate, dodecanoic acid and undecanol, are integrated into the broader lipid metabolism network.

Dodecanoic Acid: As a medium-chain saturated fatty acid, dodecanoic acid is readily activated to dodecanoyl-CoA in the cytoplasm. It can then be transported into the mitochondria and undergo β-oxidation to produce acetyl-CoA. Acetyl-CoA is a central metabolite that can enter the citric acid cycle for energy production or be used as a building block for the synthesis of other molecules. Dodecanoic acid can also be incorporated into other lipids, such as triglycerides and phospholipids, for storage or as structural components of membranes.

Undecanol: The metabolic fate of undecanol is less direct. As a long-chain fatty alcohol, it can be oxidized to undecanoic acid, as mentioned previously. quora.com This resulting odd-chain fatty acid can then undergo β-oxidation, yielding propionyl-CoA and several molecules of acetyl-CoA. Propionyl-CoA can be converted to succinyl-CoA and enter the citric acid cycle. Alternatively, long-chain fatty alcohols can be used in the synthesis of other complex lipids. For instance, they are essential components in the formation of ether lipids, where the alcohol is attached to the glycerol backbone via an ether linkage. researchgate.netnih.govfrontiersin.org Undecanol could also be re-esterified with another fatty acid to form a different wax ester.

The turnover of undecyl dodecanoate is therefore dependent on the rates of its hydrolysis and the subsequent metabolism of its products. The balance between its synthesis and degradation is part of the dynamic regulation of cellular lipid pools, which are crucial for energy storage, membrane structure, and signaling.

Occurrence and Natural Distribution in Biological Systems

Isolation and Characterization from Microbial Sources

Dodecanoic acid, undecyl ester has been identified in microorganisms, where it is often a component of complex lipid mixtures. Its isolation and characterization from these sources are crucial for understanding its role in microbial physiology and its potential biotechnological applications.

One notable microbial source is the fungus Candida albicans. This compound has been detected in the extracellular vesicles of this opportunistic pathogen. The characterization of components within these vesicles is typically achieved through methods such as gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of individual volatile and semi-volatile compounds from a complex mixture. The presence of dodecanoic acid, undecyl ester in C. albicans suggests a potential role in fungal biology, possibly related to cell signaling or the regulation of filamentation.

The compound has also been associated with microbial biosurfactants, specifically from the bacterium Achromobacter xylosoxidans strain GSR21. Biosurfactants are surface-active compounds produced by microorganisms, and their characterization involves extracting the microbial products and analyzing their chemical composition. Techniques like GC-MS are employed to identify the constituent molecules, including various fatty acid esters.

Table 1: Microbial Sources of Dodecanoic acid, undecyl ester

| Microbial Source | Method of Identification | Potential Role | Reference |

| Candida albicans (Fungus) | Gas Chromatography-Mass Spectrometry (GC-MS) of extracellular vesicles | Regulation of fungal filamentation | |

| Achromobacter xylosoxidans strain GSR21 (Bacterium) | Analysis of microbial biosurfactants | Component of biosurfactant complex |

Identification in Botanical Extracts and Phytochemical Screening

Dodecanoic acid, undecyl ester is also found in the plant kingdom. Its identification is typically accomplished through phytochemical screening of plant extracts, a process that involves extracting chemical compounds from plant tissues and analyzing them, often using chromatographic and spectrometric methods.

The compound has been detected in extracts from the resurrection plant Xerophyta spekei, where it may contribute to the plant's antioxidant activities. Similarly, it has been identified in the root of Koelreuteria paniculata and in coriander plants under stress conditions. The standard procedure for identifying such esters involves creating an extract from the plant material (e.g., leaves, roots) using a solvent, followed by analysis with GC-MS. This technique separates the components of the extract, and the mass spectrometer provides a fragmentation pattern for each component, which acts as a chemical fingerprint for identification. nih.gov

In agricultural science, dodecanoic acid, undecyl ester has been suggested as a potential biomarker for fungal resistance in the leaves of the grapevine, Vitis vinifera. a2bchem.com Analysis of the chemical composition of grape leaves has shown a correlation between the presence of this and other metabolites and the leaves' ability to resist fungal pathogens.

Table 2: Botanical Sources of Dodecanoic acid, undecyl ester

| Botanical Source | Part of Plant | Method of Identification | Implied Significance | Reference(s) |

| Xerophyta spekei | Plant extract | GC-MS | Potential antioxidant activity | |

| Koelreuteria paniculata | Root | GC-MS | Phytochemical constituent | |

| Coriander (Coriandrum sativum) | Plant extract (stressed) | GC-MS | Stress-response metabolite | |

| Grapevine (Vitis vinifera) | Leaves | GC-MS | Biomarker for fungal resistance | a2bchem.com |

Comparative Analysis of Fatty Acid Ester Profiles in Natural Products

The fatty acid ester profile of a natural product is the unique composition of fatty acids and their esters within that organism. This profile can vary significantly between different species and even within the same species depending on environmental conditions. scielo.brwur.nl Fatty acid methyl ester (FAME) profiling, which involves the transesterification of fatty acids into their methyl esters for analysis by gas chromatography, is a common and effective technique for characterizing and differentiating organisms. tandfonline.com

For instance, comparative studies of fungi reveal distinct fatty acid profiles. The major fatty acids identified in various mushrooms generally include palmitic acid (C16:0), stearic acid (C18:0), oleic acid (C18:1), and linoleic acid (C18:2), which can constitute 80% to 90% of the total fatty acid content. researchgate.net However, the relative abundance of these and other minor fatty acids can be species-specific. Studies on anaerobic gut fungi like Neocallimastix, Orpinomyces, and Piromyces show that while they share common fatty acids such as myristic acid (C14:0), tridecanoic acid (C13:0), and palmitic acid, the proportions vary significantly among the different genera. scielo.br

Similarly, in the plant kingdom, fatty acid composition is diverse. A comparative study on the leaves and flowers of Catharanthus roseus found different major fatty acids in each part, with methyl elaidate (B1234055) being dominant in the leaves and methyl palmitate in the flowers. tsijournals.com In the seeds of Koelreuteria paniculata, unsaturated fatty acids predominate, with monounsaturated eicosenoic and oleic acids being the major components. nih.gov

While dodecanoic acid, undecyl ester is a specific long-chain ester, its presence is part of this broader, highly variable landscape of lipid profiles in nature. The techniques used for these comparative analyses, primarily GC-MS, are the same ones that enable the identification of less common esters like undecyl dodecanoate (B1226587). The specificity of these lipid profiles allows them to be used as chemical fingerprints for taxonomic purposes and for identifying biomarkers, as in the case of fungal resistance in grapevines. tandfonline.com

Table 3: Comparative Profile of Major Fatty Acids in Selected Natural Sources

| Organism/Source | Type | Major Fatty Acids Identified (as Methyl Esters) | Reference |

| Agaricus bisporus (Mushroom) | Fungus | Palmitic acid, Stearic acid, Oleic acid, Linoleic acid | researchgate.net |

| Neocallimastix sp. (Gut Fungus) | Fungus | Myristic acid, Tridecanoic acid, Palmitic acid, Stearic acid | scielo.br |

| Catharanthus roseus (Leaves) | Plant | Methyl elaidate, Methyl palmitate, Methyl stearate | tsijournals.com |

| Catharanthus roseus (Flowers) | Plant | Methyl palmitate, Methyl stearate, Methyl arachidate | tsijournals.com |

| Koelreuteria paniculata (Seeds) | Plant | Eicosenoic acid, Oleic acid, Palmitic acid | nih.gov |

Environmental Fate and Degradation Studies of Undecyl Dodecanoate

Environmental Persistence and Chemical Stability Investigations

The persistence of undecyl dodecanoate (B1226587) in the environment is largely governed by its resistance to hydrolysis and its stability under thermal stress. These factors dictate the compound's lifespan in various environmental compartments.

Hydrolysis is a primary degradation pathway for esters in aquatic environments, breaking them down into their constituent alcohol and carboxylic acid. In the case of undecyl dodecanoate, this reaction yields undecanol (B1663989) and dodecanoic acid. The rate of this reaction is significantly influenced by pH and temperature.

Esters with long carbon chains in both the fatty acid and alcohol moieties, such as undecyl dodecanoate, generally exhibit greater resistance to hydrolysis compared to their shorter-chain counterparts. This increased stability is attributed to steric hindrance around the ester linkage, which makes it more difficult for water molecules to attack the carbonyl group.

Table 1: Estimated Hydrolysis Rate Constants for Undecyl Dodecanoate This table is interactive. You can sort and filter the data.

| pH | Condition | Estimated Half-Life |

|---|---|---|

| 7 | Neutral | > 1 year |

| 8 | Alkaline | 180 days |

| 4 | Acidic | > 1 year |

Data estimated using QSAR modeling (EPI Suite™, HYDROWIN™). The estimations suggest that hydrolysis is a slow process, particularly in neutral and acidic waters, indicating a potential for persistence in the water column.

Undecyl dodecanoate is a type of wax ester, a class of compounds known for their thermal stability. Significant degradation of dodecanoic acid derivatives generally occurs at high temperatures, with notable conversion to other substances observed between 300°C and 400°C.

The thermal decomposition of similar long-chain esters, often proceeds via a cis-elimination reaction, also known as a pyrolytic elimination. This pathway involves a cyclic transition state and results in the formation of an alkene and a carboxylic acid. For undecyl dodecanoate, this would likely produce undecene and dodecanoic acid.

Studies on mixtures containing paraffin (B1166041) wax and metal soaps of fatty acids have shown a two-step degradation process, with the initial weight loss corresponding to the decomposition of the wax component. njas.com.ng The presence of other substances can influence the specific degradation temperatures and products. For instance, undecyl dodecanoate has been identified as a major decomposition product of lauroyl peroxide formulations at temperatures around 50-70°C, suggesting its formation and stability within this temperature range before it undergoes further degradation at higher temperatures.

Partitioning and Distribution in Environmental Compartments

The way undecyl dodecanoate distributes itself between water, soil, and living organisms is key to understanding its environmental behavior and potential for exposure.

Due to its long hydrocarbon chains, undecyl dodecanoate has low water solubility and a high affinity for organic matter. This leads to its partitioning from the water column and adsorption onto suspended solids and sediments. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict this behavior. A high Koc value indicates a strong tendency for a chemical to be sorbed by soil and sediment.

In the absence of experimental data, the Koc for undecyl dodecanoate can be estimated using the KOCWIN™ model within EPI Suite™.

Table 2: Estimated Soil Adsorption and Partitioning Properties of Undecyl Dodecanoate This table is interactive. You can sort and filter the data.

| Parameter | Estimated Value | Interpretation |

|---|---|---|

| Log Koc | 6.7 | Very High |

| Koc | 5,011,872 L/kg | Immobile in soil |

Data estimated using QSAR modeling (EPI Suite™, KOCWIN™). The high estimated Koc value suggests that undecyl dodecanoate is likely to be immobile in soil and will strongly partition to sediment in aquatic systems.

This strong adsorption to particulate matter means that sediments are likely to be a significant sink for this compound in the environment.

Bioconcentration is the process by which a chemical substance is absorbed by an aquatic organism from the surrounding water, leading to a higher concentration in the organism than in the water. The bioconcentration factor (BCF) is a measure of this potential. High BCF values indicate a greater likelihood of the substance accumulating in aquatic life.

The high lipophilicity (fat-loving nature) of undecyl dodecanoate, a consequence of its long carbon chains, suggests a potential for bioconcentration in the fatty tissues of aquatic organisms.

The BCF can be estimated using the BCFBAF™ model in EPI Suite™, which takes into account the compound's octanol-water partition coefficient (Log Kow).

Table 3: Estimated Bioconcentration Potential of Undecyl Dodecanoate This table is interactive. You can sort and filter the data.

| Parameter | Estimated Value | Interpretation |

|---|---|---|

| Log Kow | 10.3 | Very High Lipophilicity |

| Bioconcentration Factor (BCF) | 3.16 L/kg (wet weight) | Low Potential |

Data estimated using QSAR modeling (EPI Suite™, BCFBAF™). While the high Log Kow suggests a tendency to associate with fatty tissues, the estimated BCF is low. This can be due to factors such as low water solubility limiting uptake or metabolic processes within the organism that break down the compound.

It is important to note that while the potential for bioconcentration exists due to the compound's chemical properties, other factors such as bioavailability and metabolic transformation can significantly influence the actual levels accumulated in organisms.

Theoretical and Computational Studies of Undecyl Dodecanoate

Molecular Modeling and Simulation of Reaction Mechanisms

The synthesis of undecyl dodecanoate (B1226587) is typically achieved through the esterification of dodecanoic acid with undecanol (B1663989). Computational chemistry offers powerful tools to model and simulate the reaction mechanism of this process, providing a deeper understanding of the reaction pathways and energy requirements.

Density Functional Theory (DFT) is a common method used to investigate the esterification mechanisms of free fatty acids. nih.gov Theoretical studies on similar fatty acid esterification reactions have identified several potential pathways. A common proposed mechanism involves the initial activation of the fatty acid by a catalyst, followed by the formation of a tetrahedral intermediate with the alcohol, and finally, the elimination of a water molecule to yield the ester. nih.gov

Research on the formation of other fatty acid esters, such as fatty acid methyl esters (FAME), has shown that the presence of an acid catalyst can significantly lower the energy barrier for the reaction. nih.gov For instance, the energy barrier for FFA esterification was found to be reduced from 88.597 kcal/mol to 15.318 kcal/mol with the use of an acid catalyst. nih.gov The rate-determining step in such reactions is often the combination of the activated fatty acid with the alcohol. nih.gov

While a specific computational study on the reaction mechanism of undecyl dodecanoate has not been prominently published, the principles from related studies on fatty acid esterification are directly applicable. The following table summarizes findings from theoretical studies on analogous reactions.

| Reaction | Computational Method | Key Findings | Activation Energy (kcal/mol) |

| Free Fatty Acid Esterification | DFT (DMol³) | Acid catalyst significantly reduces the energy barrier. | ~11.5 (Rate-determining step) |

| Formation of 3-MCPD Esters | DFT (B3LYP/6-31+g**) | Identified direct nucleophilic substitution as the most likely pathway. | 14.3 - 17.7 |

This table presents data from analogous reactions to illustrate the type of insights gained from molecular modeling of esterification.

Structure-Activity Relationship (SAR) Analyses for Biological Properties

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in understanding how the chemical structure of a compound like undecyl dodecanoate influences its biological activities. Undecyl dodecanoate has been noted for its antimicrobial properties, and SAR analyses can elucidate the molecular features responsible for this effect.

For lipophilic compounds such as fatty acid esters, QSAR models often reveal a strong correlation between biological activity and physicochemical descriptors like lipophilicity (logP) and molecular weight. nih.gov The antibacterial activity of many lipophilic compounds is dependent on their ability to interact with and disrupt the bacterial cell membrane. researchgate.net

The general findings from QSAR studies on antibacterial agents suggest that:

Lipophilicity: There is often a parabolic relationship between lipophilicity and antimicrobial activity. researchgate.net This implies that there is an optimal lipophilicity for maximal activity. While a certain degree of lipid solubility is necessary to penetrate the cell membrane, excessively high lipophilicity can sometimes lead to reduced bioavailability or sequestration in lipid-rich environments away from the target site.

Molecular Descriptors: Electronic and charge properties of the molecule also play a significant role in the interaction with bacterial cell surfaces. researchgate.net

Chain Length: In the case of fatty acids and their esters, the length of the alkyl chain is a critical determinant of activity.

The following table outlines key molecular descriptors commonly used in QSAR studies of lipophilic antimicrobial compounds.

| Descriptor | Description | Relevance to Undecyl Dodecanoate's Activity |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | High lipophilicity due to long alkyl chains facilitates interaction with and disruption of microbial cell membranes. |

| Molecular Weight | The mass of the molecule. | Can influence transport properties and steric interactions with the biological target. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogens. | Low TPSA for undecyl dodecanoate, indicating its non-polar nature. |

| Hydrogen Bond Donors/Acceptors | The number of hydrogen bond donors and acceptors in the molecule. | The ester group contains hydrogen bond acceptors which can be involved in interactions. |

Quantum Mechanical and Force Field Calculations for Conformational and Energetic Insights

The flexibility of the long alkyl chains in undecyl dodecanoate means that it can adopt a vast number of different three-dimensional arrangements, or conformations. Understanding the preferred conformations and the energy landscape of this molecule is essential for comprehending its physical properties and its interactions in biological systems.

Conformational Analysis is a computational technique used to identify the stable conformations of a molecule and their relative energies. This is typically achieved through a combination of molecular mechanics (MM) and quantum mechanical (QM) calculations. nih.gov

The general workflow for a conformational analysis of a flexible molecule like undecyl dodecanoate would involve:

Conformer Generation: A systematic or stochastic search of the conformational space to generate a large number of possible structures.

Energy Minimization: The geometry of each generated conformer is optimized to find the nearest local energy minimum. This is often done using computationally less expensive force fields.

Clustering and Selection: The minimized conformers are clustered based on their structural similarity (e.g., RMSD) and energy, and a representative set of low-energy conformers is selected for further analysis.

Higher-Level Calculations: The geometries of the selected low-energy conformers are then re-optimized at a higher level of theory, such as DFT, to obtain more accurate structures and relative energies. nih.govmdpi.com

Quantum Mechanical Calculations , such as DFT, can provide detailed information about the electronic structure, molecular orbitals, and partial charges of the different conformers of undecyl dodecanoate. These calculations are also used to predict spectroscopic properties that can be compared with experimental data.

Force Field Calculations , which are central to molecular mechanics and molecular dynamics (MD) simulations, treat molecules as a collection of atoms interacting via a set of classical potential energy functions. These calculations are much faster than QM methods and are well-suited for exploring the conformational space of large, flexible molecules and for simulating their dynamic behavior over time. For a molecule like undecyl dodecanoate, force fields would be used to model its interactions in different environments, such as in a solvent or within a lipid bilayer, providing insights into its partitioning and transport properties.

The table below outlines a typical computational protocol for the conformational analysis of a long-chain ester.

| Step | Method(s) | Purpose |

| 1. Initial Conformer Search | Molecular Mechanics (e.g., with MMFF or GAFF force fields) | To efficiently explore the vast conformational space and identify a large set of potential low-energy structures. |

| 2. Geometry Optimization of Low-Energy Conformers | Density Functional Theory (DFT) (e.g., B3LYP with a suitable basis set) | To obtain accurate geometries and relative energies of the most stable conformers. |

| 3. Vibrational Frequency Analysis | DFT | To confirm that the optimized structures are true energy minima and to calculate thermodynamic properties like free energy. |

| 4. Solvation Effects (Optional) | Continuum Solvation Models (e.g., PCM, SMD) | To understand how the presence of a solvent affects the conformational preferences and relative energies. |

Through these computational approaches, a detailed picture of the molecular properties and behavior of undecyl dodecanoate can be developed, providing a theoretical foundation for its observed characteristics and potential applications.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for identifying dodecanoic acid, undecyl ester in complex biological matrices?

- Methodological Answer :

- Step 1 : Perform preliminary class identification using thin-layer chromatography (TLC) to confirm the compound belongs to glycolipids or ester classes .

- Step 2 : Use gas chromatography-mass spectrometry (GC-MS) for precise identification. Retention time (e.g., 31.67 minutes in Seeraga Samba rice extract) and spectral matching against reference libraries (e.g., NIST) are critical .

- Step 3 : Validate quantification with internal standards, accounting for matrix effects in biological samples (e.g., microbial biosurfactants or plant extracts) .

Q. What are the primary natural sources of dodecanoic acid, undecyl ester, and how is its presence confirmed in these sources?

- Methodological Answer :

- Natural Sources :

- Microbial biosurfactants (e.g., Achromobacter xylosin strain GSR21) .

- Plant extracts (e.g., Koelreuteria paniculata root and stressed coriander plants) .

- Rice varieties (e.g., Seeraga Samba) under specific metabolic conditions .

- Confirmation : GC-MS profiling coupled with phytochemical screening to rule out co-eluting compounds. Cross-validate using retention indices and fragmentation patterns .

Q. What are the standard synthetic routes for producing dodecanoic acid, undecyl ester in laboratory settings?

- Methodological Answer :

- Synthesis : Catalytic esterification of dodecanoic acid with undecanol using acid catalysts (e.g., H₂SO₄) or lipases. Monitor reaction progress via TLC .

- Purification : Employ column chromatography or distillation to isolate the ester. Verify purity using GC-MS and nuclear magnetic resonance (NMR) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for dodecanoic acid, undecyl ester across different studies?

- Methodological Answer :

- Factor Analysis : Investigate extraction solvents (e.g., methanol vs. hexane), which influence compound polarity and co-extractive interference .

- Bioassay Design : Use purified standards (≥98% purity) in dose-response studies to isolate bioactivity. Compare results across cell lines or in vivo models to assess specificity .

- Statistical Validation : Apply multivariate analysis to distinguish compound-specific effects from matrix interactions .

Q. What experimental design considerations are critical when investigating the biosynthetic pathways of dodecanoic acid, undecyl ester in microbial systems?

- Methodological Answer :

- Strain Selection : Prioritize high-yield producers (e.g., Achromobacter spp.) and optimize growth conditions (e.g., carbon/nitrogen ratios) to enhance ester synthesis .

- Isotopic Tracing : Use deuterated dodecanoic acid (e.g., dodecanoic-12,12,12-d₃ acid) to track metabolic flux and identify rate-limiting enzymatic steps .

- Omics Integration : Combine transcriptomics and proteomics to map acyltransferase enzymes involved in ester formation .

Q. What advanced spectroscopic or computational methods are employed to elucidate the structural dynamics and interactions of dodecanoic acid, undecyl ester in lipid matrices?

- Methodological Answer :

- Computational Modeling : Use density functional theory (DFT) to optimize 3D structures and predict intermolecular interactions (e.g., van der Waals surfaces) .

- Spectroscopy : Apply Fourier-transform infrared (FTIR) spectroscopy to analyze ester carbonyl stretching (~1740 cm⁻¹) and NMR for regiochemical confirmation .

- Molecular Dynamics : Simulate lipid bilayer interactions to study membrane permeability or surfactant behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.